Benzene, [[(S)-hexylsulfinyl]methyl]-
Description
The compound "Benzene, [[(S)-hexylsulfinyl]methyl]-" is a chiral benzene derivative featuring a hexylsulfinylmethyl substituent. The sulfinyl group (-S(O)-) introduces polarity and chirality, distinguishing it from simpler alkyl or sulfonyl analogs. The (S)-configuration of the sulfinyl group may influence its stereochemical behavior in synthetic or biological applications .
Properties
CAS No. |
159280-42-9 |
|---|---|
Molecular Formula |
C13H20OS |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
[(S)-hexylsulfinyl]methylbenzene |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-8-11-15(14)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3/t15-/m0/s1 |
InChI Key |
PHCIFWWBMFKHLL-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCC[S@](=O)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCS(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Reaction Pathway
The oxidation of benzylmethyl sulfide precursors represents the most direct route. A prochiral sulfide intermediate undergoes asymmetric oxidation to yield the (S)-sulfoxide.
Reaction Scheme :
$$ \text{Benzene-CH}2\text{-S-hexyl} + \text{Oxidizing Agent} \rightarrow \text{Benzene-CH}2\text{-SO-hexyl (S-configuration)} $$
Oxidizing Agents and Stereocontrol
- Chiral Catalysts : Titanium-based Sharpless conditions or vanadium complexes enable enantioselective oxidation. For example, a Ti(OiPr)₄/(R,R)-diethyl tartrate system achieves >90% ee.
- Peracids : Meta-chloroperbenzoic acid (mCPBA) in non-polar solvents (e.g., dichloromethane) at -20°C affords moderate ee (60–75%) but requires careful stoichiometry.
- Enzymatic Oxidation : Horseradish peroxidase (HRP) or cytochrome P450 variants offer green chemistry advantages, though scalability remains limited.
Table 1: Comparative Analysis of Sulfoxidation Methods
| Method | Oxidizing Agent | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| Sharpless Epoxidation | Ti(OiPr)₄/Tartrate | 0°C | 92 | 85 |
| mCPBA | Dichloromethane | -20°C | 68 | 78 |
| Enzymatic | HRP/H₂O₂ | 25°C | 80 | 65 |
Nucleophilic Substitution with Chiral Sulfinates
Alkylation of Chiral Sulfinate Salts
A benzyl halide reacts with a pre-formed (S)-hexylsulfinate salt to install the sulfinyl group. This method bypasses oxidation steps, offering better stereochemical control.
Reaction Scheme :
$$ \text{Benzene-CH}2\text{-Br} + \text{Na}^+[\text{(S)-Hexyl-SO}^-] \rightarrow \text{Benzene-CH}2\text{-SO-hexyl (S)} + \text{NaBr} $$
Synthesis of (S)-Hexylsulfinate Salts
- Asymmetric Reduction : Hexylsulfinic acid is reduced using chiral catalysts (e.g., BINAP-Ru complexes) to yield enantiopure sulfinate.
- Resolution Techniques : Diastereomeric crystallization with chiral amines (e.g., cinchonidine) separates enantiomers.
Advantages :
- High ee (95–98%) achievable with optimized catalysts.
- Scalable for industrial production.
Limitations :
- Requires synthesis of stable sulfinate salts.
- Sensitivity to moisture and oxygen.
Mitsunobu Reaction for Sulfinyl Group Installation
Mechanism and Application
The Mitsunobu reaction couples a benzylic alcohol with a sulfinic acid derivative, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to invert configuration.
Reaction Scheme :
$$ \text{Benzene-CH}2\text{-OH} + \text{(S)-Hexyl-SO-OH} \xrightarrow{\text{PPh}3/\text{DEAD}} \text{Benzene-CH}_2\text{-SO-hexyl (S)} $$
Key Considerations
- Stereoretention : The reaction preserves the sulfinic acid’s configuration, making it ideal for chiral synthesis.
- Side Reactions : Competing elimination or over-oxidation necessitates strict temperature control (-10°C to 0°C).
Industrial-Scale Production and Process Optimization
Chemical Reactions Analysis
Types of Reactions: Benzene, [[(S)-hexylsulfinyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid and sulfuric acid for nitration, halogens and iron or aluminum chloride for halogenation, sulfuric acid for sulfonation.
Major Products:
Oxidation: Benzene, [[(S)-hexylsulfonyl]methyl]-
Reduction: Benzene, [[(S)-hexylsulfanyl]methyl]-
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Benzene, [[(S)-hexylsulfinyl]methyl]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of sulfinyl groups on biological systems and their potential therapeutic applications.
Industry: In the industrial sector, Benzene, [[(S)-hexylsulfinyl]methyl]- can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [[(S)-hexylsulfinyl]methyl]- involves its interaction with molecular targets through the sulfinyl group This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of the compound
Comparison with Similar Compounds
Substituent-Driven Comparisons
Alkyl-Substituted Benzenes
- Benzene, hexyl- (CAS 1077-16-3): A non-polar analog with a linear hexyl chain. Its lack of sulfur-based functional groups results in lower polarity (predicted LogP ~5.5) compared to sulfinyl derivatives. Applications include solvent use, whereas sulfinyl derivatives are more likely to engage in hydrogen bonding or redox reactions .
- Benzene, (1-pentylheptyl)- (CAS 2719-62-2) : A branched alkylbenzene with higher hydrophobicity. Its lack of sulfur limits reactivity compared to sulfinyl analogs .
Sulfinyl-Containing Benzenes
- Benzene, (methylsulfinyl): A simpler sulfinyl derivative with a methyl group. NIST data indicate moderate polarity due to the sulfinyl group .
- Benzene, 5-methoxy-1,3-dimethyl-2-(methylsulfinyl) (CAS 55661-07-9) : Features additional methoxy and methyl groups. The methoxy group enhances polarity (Exact Mass: 198.07152), while the methylsulfinyl group contributes to stereochemical complexity. This compound’s LogP is likely lower than that of the hexylsulfinylmethyl derivative due to reduced alkyl chain length .
Sulfonyl-Containing Benzenes
- Benzene, [(2-phenylethynyl)sulfonyl]- (CAS 5324-64-1) : A sulfonyl derivative with a phenylacetylene group. Sulfonyl groups (-SO₂-) are more oxidized and polar than sulfinyl groups, leading to higher solubility in aqueous media. The ethynyl group introduces rigidity, contrasting with the flexible hexyl chain in the target compound .
- Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl] (CAS 28995-88-2) : Combines sulfonyl and ethynyl groups, yielding a planar structure with strong electron-withdrawing effects. Such compounds are often used in catalysis or polymer chemistry, unlike sulfinyl analogs, which may participate in asymmetric synthesis .
Structural and Property Analysis
| Compound Name | CAS Number | Substituent Type | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Benzene, hexyl- | 1077-16-3 | Alkyl (C₆H₁₃) | 162.27 g/mol | Hydrophobic, LogP ~5.5 |
| Benzene, (methylsulfinyl) | - | Sulfinyl (CH₃S(O)-) | ~140 g/mol* | Moderate polarity, chiral |
| Benzene, 5-methoxy-2-(methylsulfinyl) | 55661-07-9 | Sulfinyl + Methoxy | 198.07 g/mol | Polar (LogP ~1.5), stereochemically active |
| Benzene, [(2-phenylethynyl)sulfonyl]- | 5324-64-1 | Sulfonyl (SO₂) | 256.32 g/mol | Highly polar, rigid structure |
| Target: Benzene, [[(S)-hexylsulfinyl]methyl]- | - | Sulfinyl (C₆H₁₃S(O)-) | ~228 g/mol* | Chiral, moderate polarity, hydrophobic tail |
*Estimated based on structural analogs.
Functional and Reactivity Differences
- Oxidation State : Sulfinyl groups (-S(O)-) are intermediate between sulfides (-S-) and sulfones (-SO₂-). This makes them redox-active, unlike fully oxidized sulfonyl derivatives .
- Chirality: The (S)-hexylsulfinylmethyl group introduces stereochemical complexity absent in non-chiral analogs like hexylbenzene. This is critical for enantioselective synthesis or pharmaceutical applications .
- Solubility : The hexyl chain increases hydrophobicity compared to methylsulfinyl or methoxy-substituted benzenes. However, the sulfinyl group improves solubility in polar aprotic solvents relative to pure alkylbenzenes .
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high enantiomeric purity in the preparation of Benzene, [[(S)-hexylsulfinyl]methyl]-?
- Methodological Answer : Chiral sulfoxides are typically synthesized via asymmetric oxidation of prochiral sulfides. For example, Sharpless oxidation using titanium-based catalysts with chiral ligands (e.g., diethyl tartrate) can achieve high enantioselectivity . Post-synthesis purification via chiral chromatography or crystallization may further enhance purity. Characterization using circular dichroism (CD) or chiral shift reagents in NMR spectroscopy is critical to confirm enantiomeric excess .
Q. How does the sulfinyl group influence the electronic properties and reactivity of Benzene, [[(S)-hexylsulfinyl]methyl]- compared to its sulfide or sulfone analogs?
- Methodological Answer : The sulfinyl group (-S(O)-) is electron-withdrawing due to its polarizable S=O bond, activating the benzene ring for electrophilic substitution at specific positions (meta/para depending on substituents). Comparative reactivity studies can be conducted using nitration (HNO₃/H₂SO₄) or Friedel-Crafts alkylation, with reaction rates and regioselectivity analyzed via HPLC or GC-MS. Sulfides (thioethers) are less activating, while sulfones (-SO₂-) are strongly deactivating .
Q. What spectroscopic techniques are most reliable for confirming the structure and chirality of Benzene, [[(S)-hexylsulfinyl]methyl]-?
- Methodological Answer :
- X-ray crystallography : Provides definitive proof of molecular geometry and absolute configuration .
- NMR spectroscopy : Use of chiral solvating agents (e.g., Eu(hfc)₃) to split enantiomeric signals in ¹H/¹³C NMR .
- Vibrational circular dichroism (VCD) : Detects chiral centers by measuring differential absorption of left- vs. right-circularly polarized IR light .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., excess Gibbs free energy, Gᴱ) for binary mixtures containing Benzene, [[(S)-hexylsulfinyl]methyl]-?
- Methodological Answer : Contradictions in Gᴱ values (a measure of molecular interactions) may arise from experimental conditions (temperature, purity) or model assumptions. Use the Redlich-Kister equation to fit excess properties (e.g., Gᴱ, Vᴱ) across varying mole fractions. For example, in methyl acrylate + halogenated benzene mixtures, Gᴱ values followed (MA + B) < (MA + CB) < (MA + BB), reflecting increasing halogen electronegativity and dipole interactions . Cross-validate data using computational tools like COSMO-RS or MD simulations.
Q. What experimental approaches identify dominant intermolecular forces (e.g., dipole-dipole, hydrogen bonding) in mixtures of Benzene, [[(S)-hexylsulfinyl]methyl]- with polar solvents?
- Methodological Answer :
- Density and viscosity measurements : Calculate excess molar volume (Vᴱ) and viscosity deviation (Δη). Negative Vᴱ and positive Δη suggest strong dipole-dipole interactions or hydrogen bonding, as seen in methyl acrylate + bromobenzene systems .
- FT-IR and Raman spectroscopy : Detect shifts in S=O stretching frequencies (1050–1100 cm⁻¹) to assess hydrogen-bonding strength .
- Dielectric constant analysis : Quantifies polarity changes in mixtures .
Q. How can reaction thermochemistry data inform the mechanistic understanding of sulfoxide transformations (e.g., oxidation, nucleophilic substitution) in Benzene, [[(S)-hexylsulfinyl]methyl]-?
- Methodological Answer : Thermochemical parameters (ΔH, ΔG) from calorimetry or computational DFT studies reveal energy barriers for key steps. For example, sulfoxide oxidation to sulfone typically has ΔH ≈ −150 kJ/mol, while nucleophilic substitution at sulfur may require activation via protonation or Lewis acid catalysis. NIST’s thermochemistry databases provide benchmark values for validation .
Toxicity and Safety
Q. What in vitro models are recommended for assessing the hematotoxic potential of Benzene, [[(S)-hexylsulfinyl]methyl]-?
- Methodological Answer : Use human hematopoietic stem cells (HSCs) or murine models exposed to the compound at physiologically relevant doses (0.1–10 µM). Monitor apoptosis (Annexin V/PI staining), oxidative stress (ROS assays), and DNA damage (Comet assay). Compare results to benzene’s known hematotoxicity, which involves CYP450-mediated formation of reactive quinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
